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molecular formula C11H20O4 B8331729 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol

1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol

Cat. No. B8331729
M. Wt: 216.27 g/mol
InChI Key: GVNBQSGOUGUAKR-UHFFFAOYSA-N
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Patent
US08426585B2

Procedure details

To a solution of 4-(tetrahydro-2H-pyran-2-yloxy)-dihydrofuran-2(3H)-one (2.23 g, 12 mmol) and Ti(Oi-Pr)4 (0.68 g, 2.4 mmol, Aldrich) in 40 mL of dry THF at 15° C. under N2 was added EtMgBr (30 mmol, 10 mL, 3M ether solution, Aldrich) dropwise via a syringe pump over 2 hrs. The temperature of the reaction was always kept below 20° C. After stirring for 2 hrs, the reaction mixture was quenched with 30 mL of saturated NH4Cl aqueous solution, and was extracted with ethyl acetate (50 mL×3). The combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:1 (v/v) EtOAc/n-hexane) to afford 1-(3-hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)propyl)cyclopropanol as yellow oil (1.92 g, 73%).2
Quantity
2.23 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][O:11][C:10](=[O:13])[CH2:9]1.[CH3:14][CH2:15][Mg+].[Br-]>C1COCC1>[OH:11][CH2:12][CH:8]([O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][O:1]1)[CH2:9][C:10]1([OH:13])[CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
O1C(CCCC1)OC1CC(OC1)=O
Name
Ti(Oi-Pr)4
Quantity
0.68 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was always kept below 20° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 30 mL of saturated NH4Cl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (1:1 (v/v) EtOAc/n-hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC(CC1(CC1)O)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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